molecular formula C12H7BrN6 B10897264 2-(2-bromophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(2-bromophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10897264
M. Wt: 315.13 g/mol
InChI Key: VBALGRZMYLXSDT-UHFFFAOYSA-N
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Description

2-(2-bromophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a pharmacophore, particularly in the development of inhibitors targeting specific enzymes and receptors. Its unique structure, which includes a bromophenyl group and a fused triazolo-pyrimidine ring system, contributes to its biological activity and makes it a valuable scaffold for drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with formimidate intermediates. For instance, the key starting material, pyrazolopyrimidine, can be obtained by treating a formimidate derivative with hydrazine hydrate in ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Industrial production may also incorporate continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions:

    Cyclization Reactions: The compound can undergo cyclization reactions to form additional fused ring systems.

    Condensation Reactions: It can participate in condensation reactions with various carbonyl compounds to form new heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, formimidate derivatives, and various nucleophiles for substitution reactions. Reaction conditions often involve solvents like ethanol and catalysts such as zinc chloride for cyclization reactions .

Major Products

The major products formed from these reactions include various substituted pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-bromophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern and fused ring system, which contribute to its high potency and selectivity as a CDK2 inhibitor. This makes it a valuable compound for the development of targeted cancer therapies .

Properties

Molecular Formula

C12H7BrN6

Molecular Weight

315.13 g/mol

IUPAC Name

4-(2-bromophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C12H7BrN6/c13-9-4-2-1-3-7(9)11-16-12-8-5-15-17-10(8)14-6-19(12)18-11/h1-6H,(H,15,17)

InChI Key

VBALGRZMYLXSDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4)Br

Origin of Product

United States

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